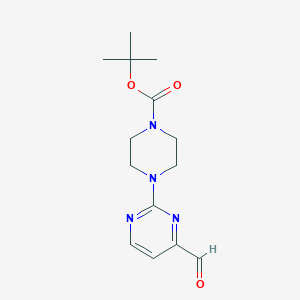

Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate

Description

Tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with a tert-butyl carbamate group and a 4-formylpyrimidin-2-yl moiety. The tert-butyl carbamate acts as a protecting group for the piperazine nitrogen, while the formylpyrimidine provides a reactive site for further functionalization, such as Schiff base formation or nucleophilic additions. This compound is primarily utilized as an intermediate in medicinal chemistry and drug discovery, particularly in the synthesis of kinase inhibitors or antimicrobial agents due to its ability to engage in hydrogen bonding and π-π stacking interactions .

Properties

CAS No. |

944901-19-3 |

|---|---|

Molecular Formula |

C14H20N4O3 |

Molecular Weight |

292.33 g/mol |

IUPAC Name |

tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate |

InChI |

InChI=1S/C14H20N4O3/c1-14(2,3)21-13(20)18-8-6-17(7-9-18)12-15-5-4-11(10-19)16-12/h4-5,10H,6-9H2,1-3H3 |

InChI Key |

GLHPFKFKWJZVQK-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=NC=CC(=N2)C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate typically involves the reaction of N-Boc-piperazine with a formylpyrimidine derivative. The reaction is carried out in the presence of a base such as triethylamine and a solvent like acetonitrile. The mixture is stirred at room temperature for several hours, followed by purification using column chromatography .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Various electrophiles in the presence of a base such as sodium hydride.

Major Products Formed:

Oxidation: Tert-butyl 4-(4-carboxypyrimidin-2-YL)piperazine-1-carboxylate.

Reduction: Tert-butyl 4-(4-hydroxymethylpyrimidin-2-YL)piperazine-1-carboxylate.

Substitution: Various substituted piperazine derivatives depending on the electrophile used.

Scientific Research Applications

Anticancer Activity : Recent studies have highlighted the compound's potential as an anticancer agent. The presence of the pyrimidine ring is hypothesized to enhance its interaction with biological targets involved in cancer cell proliferation. For instance, a study demonstrated that derivatives of this compound exhibited cytotoxic effects against various cancer cell lines, indicating its potential as a lead compound for further development in cancer therapy .

Neuropharmacological Applications : The structure of tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate suggests possible interactions with neurotransmitter systems. Research has indicated that piperazine derivatives can modulate serotonin and dopamine receptors, which are crucial in treating neurological disorders such as depression and schizophrenia. Preliminary data from animal models suggest that this compound may have anxiolytic properties, making it a candidate for further neuropharmacological studies .

Synthesis and Derivatives

The synthesis of this compound can be achieved through several methods, including nucleophilic substitution reactions involving piperazine derivatives and formylpyrimidine intermediates. The ability to modify the substituents on the pyrimidine ring allows for the development of a library of compounds with varying biological activities.

Case Study: Synthesis Methodology

A notable synthesis method involves the reaction of tert-butyl piperazine-1-carboxylic acid with 4-formylpyrimidine under controlled conditions. This method showcases not only the efficiency of synthesizing the target compound but also highlights the importance of optimizing reaction parameters such as temperature and solvent choice to maximize yield and purity .

Potential Applications in Drug Development

Lead Compound Identification : The unique structural features of this compound make it an attractive candidate for lead optimization in drug discovery programs targeting various diseases. Its diverse pharmacological profile suggests that it could serve as a scaffold for developing new therapeutic agents.

Formulation Development : Given its favorable solubility profile, research is ongoing into formulating this compound into suitable delivery systems for enhanced bioavailability. Studies are exploring both oral and parenteral formulations to determine the most effective delivery methods for clinical applications.

Mechanism of Action

The mechanism of action of tert-butyl 4-(4-formylpyrimidin-2-YL)piperazine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The piperazine ring provides conformational flexibility, allowing the compound to fit into various binding sites .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate and analogous piperazine-carboxylate derivatives:

Key Comparative Insights:

Reactivity and Functionalization :

- The formyl group in the target compound distinguishes it from derivatives with nitro (), trifluoromethyl (), or acyl () substituents. This group enables facile condensation reactions, making it superior for synthesizing imines or hydrazones in drug discovery .

- In contrast, nitro-containing analogs (e.g., ) require reduction to amines for further functionalization, adding synthetic steps.

Biological Stability :

- Compounds with triazole or nitro groups (e.g., ) exhibit instability in acidic media, whereas the formylpyrimidine moiety in the target compound may offer greater stability due to conjugation with the pyrimidine ring.

Synthetic Accessibility :

- The target compound’s synthesis likely parallels methods used for similar derivatives, such as T3P®-mediated coupling () or nucleophilic substitution (). However, introducing the formyl group may require post-synthetic oxidation or protection-deprotection strategies.

Crystallographic and Computational Analysis :

- Derivatives like tert-butyl 4-(4-nitrophenyl)piperazine-1-carboxylate () have been analyzed via X-ray diffraction and DFT, revealing planar nitro groups and hydrogen-bonding patterns. The formylpyrimidine in the target compound is expected to exhibit distinct conformational preferences due to resonance stabilization and steric effects.

Biological Activity :

- While trifluoromethyl-substituted analogs () show enhanced lipophilicity and target binding, the formylpyrimidine group in the target compound may improve interactions with enzymes or receptors via hydrogen bonding (e.g., kinase inhibitors).

Biological Activity

Tert-butyl 4-(4-formylpyrimidin-2-yl)piperazine-1-carboxylate, with the CAS number 944901-19-3 and a molecular weight of 292.33 g/mol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a tert-butyl group and a 4-formylpyrimidine moiety. This unique structure is believed to contribute to its biological activities.

| Property | Value |

|---|---|

| CAS Number | 944901-19-3 |

| Molecular Weight | 292.33 g/mol |

| Chemical Formula | C13H17N3O2 |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antitumor Activity

Recent studies have indicated that this compound exhibits significant antitumor properties. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways, which are crucial for programmed cell death .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against several bacterial strains. In particular, it has been effective against Gram-positive bacteria, suggesting potential applications in treating bacterial infections. The structure-function relationship indicates that the pyrimidine moiety may play a critical role in enhancing this activity .

The proposed mechanism of action for this compound involves modulation of signaling pathways associated with cell growth and survival. Specifically, it may inhibit key kinases involved in tumorigenesis, such as ERK5, leading to reduced cell viability and increased apoptosis in cancer cells .

Case Studies

- In Vivo Studies : A study involving xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to controls. The treatment group showed a decrease in vascularization within tumors, indicating an anti-angiogenic effect .

- Synergistic Effects : Research has explored the combination of this compound with existing chemotherapeutics to assess potential synergistic effects. Preliminary results indicate enhanced efficacy when combined with standard treatments for certain types of cancer .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.